molecular formula C10H10N2S B1404138 c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine CAS No. 1024003-58-4

c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine

Cat. No. B1404138
M. Wt: 190.27 g/mol
InChI Key: BWWOISUDHATAAV-UHFFFAOYSA-N
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Description

“[2-(thiophen-3-yl)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C10H10N2S . Its molecular weight is 190.26 .

Scientific Research Applications

Copper-Catalyzed Formal C-N Bond Cleavage

Research by Huang et al. (2013) explored the copper-catalyzed C-N bond cleavage of aromatic methylamines to construct pyridine derivatives. They found that using pyridin-2-yl methylamine as the substrate, an α-alkylation reaction of ketones occurred, producing β-(pyridin-2-yl) ketones instead of 2,4,6-trisubstituted pyridines (Huang et al., 2013).

Homoleptic Cyclometalated Iridium Complexes

A study by Tsuboyama et al. (2003) on homoleptic cyclometalated iridium(III) complexes with high red phosphorescence efficiency included compounds with 2-(thiophen-2-yl)pyridine derivatives. These complexes demonstrated significant potential in organic light-emitting diode (OLED) applications (Tsuboyama et al., 2003).

Anticancer Properties of Pyridine Derivatives

Chamakura et al. (2014) synthesized a series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives with potential as anticancer agents. These compounds showed promising in vitro anti-proliferative properties against various cancer cell lines (Chamakura et al., 2014).

C-ON Bond Homolysis in Alkoxyamines

Audran et al. (2013) investigated the C-ON bond homolysis in alkoxyamines, particularly focusing on the quaternization of the 1-(pyridin-3-yl)ethyl fragment. They observed a weak effect of quaternization at the meta position compared to the ortho and para positions of the pyridyl moiety (Audran et al., 2013).

Fluorescent Probe for Hg2+

Xiong et al. (2020) developed a method for synthesizing 3-aryl-1-(thiophen-2-yl)benzofuro[2,3-c]pyridines through a Pd-catalyzed tandem reaction. One of the products was evaluated as a ratiometric fluorescent probe for Hg2+ (Xiong et al., 2020).

Ruthenium Complexes of Aminophosphine Ligands

Aydemir et al. (2011) discussed the synthesis of Ruthenium complexes involving thiophene-2-(N-diphenylphosphino)methylamine. These complexes were used as pre-catalysts in the transfer hydrogenation of aromatic ketones, demonstrating significant catalytic activity (Aydemir et al., 2011).

properties

IUPAC Name

(2-thiophen-3-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWOISUDHATAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293952
Record name 2-(3-Thienyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine

CAS RN

1024003-58-4
Record name 2-(3-Thienyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024003-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Thienyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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